Dimethyl[(propan-2-yl)oxy]silane
Overview
Description
Dimethyl[(propan-2-yl)oxy]silane is an organosilicon compound with the molecular formula C_6H_16OSi It is characterized by the presence of a silicon atom bonded to two methyl groups and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl[(propan-2-yl)oxy]silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with isopropanol in the presence of a base such as triethylamine. The reaction proceeds as follows:
(CH3)2SiCl+(CH3)2CHOH→(CH3)2SiOCH(CH3)2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Dimethyl[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to simpler silanes.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Dimethyl[(propan-2-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: It is employed in the production of silicone-based materials, coatings, and adhesives due to its unique properties.
Mechanism of Action
The mechanism of action of dimethyl[(propan-2-yl)oxy]silane involves its ability to form stable bonds with various functional groups. The silicon atom in the compound can interact with oxygen, nitrogen, and other electronegative atoms, facilitating the formation of stable siloxane or silanol linkages. These interactions are crucial in its applications in organic synthesis and materials science.
Comparison with Similar Compounds
Trimethyl[(propan-2-yl)oxy]silane: Similar structure but with three methyl groups instead of two.
Dimethyl[(ethoxy)oxy]silane: Similar structure but with an ethoxy group instead of an isopropoxy group.
Dimethyl[(methoxy)oxy]silane: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness: Dimethyl[(propan-2-yl)oxy]silane is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
InChI |
InChI=1S/C5H13OSi/c1-5(2)6-7(3)4/h5H,1-4H3 | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYWPWABRMHLRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579911 | |
Record name | Dimethyl[(propan-2-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000-91-5 | |
Record name | Dimethyl[(propan-2-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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